molecular formula C11H12N4O2S B2837835 N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235236-52-8

N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2837835
CAS No.: 1235236-52-8
M. Wt: 264.3
InChI Key: BHVTYXLTFLZYOH-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C11H12N4O2S and its molecular weight is 264.3. The purity is usually 95%.
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Biological Activity

N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C11H12N4O2SC_{11}H_{12}N_{4}O_{2}S, with a molecular weight of 264.31 g/mol. The compound features a thiazole ring substituted with a pyrazine moiety and a methoxyethyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11H12N4O2S
Molecular Weight264.31 g/mol
CAS Number1235236-52-8

Antiparasitic Activity

Research indicates that thiazole derivatives, including this compound, exhibit potent antiparasitic properties. A study highlighted that the compound showed significant inhibition of Plasmodium falciparum PKG (protein kinase G), which is crucial for the survival of the malaria parasite. The structure-activity relationship analysis revealed that modifications at the thiazole and pyrazine positions could enhance or diminish the antiparasitic efficacy .

Antifungal Activity

In addition to antiparasitic properties, thiazole derivatives have demonstrated antifungal activity. The compound's structural features allow it to interact with fungal cell membranes, leading to increased permeability and cell death. The minimum inhibitory concentration (MIC) values for related thiazole compounds ranged from 0.06 to 1.88 mg/mL, indicating promising antifungal potential .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, the inhibition of PKG leads to disrupted signaling in P. falciparum, resulting in rapid parasite death . Furthermore, chemoproteomic studies have suggested that this compound may also exhibit off-target effects, contributing to its fast-killing properties against parasites .

Case Studies

  • Antiparasitic Efficacy : In a comparative study on various thiazole derivatives, this compound was among the most potent in inhibiting P. falciparum growth in vitro, showcasing an EC50 value significantly lower than other tested compounds .
  • Antifungal Testing : Another study assessed the antifungal activity of related thiazole compounds against several fungal strains. The results indicated that modifications similar to those in this compound enhanced antifungal potency, particularly against Candida albicans .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be linked to specific structural components:

Structural FeatureImpact on Activity
Thiazole RingEssential for enzyme inhibition
Pyrazine SubstitutionModulates binding affinity
Methoxyethyl GroupEnhances solubility and bioavailability

Properties

IUPAC Name

N-(2-methoxyethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-17-5-4-14-10(16)9-7-18-11(15-9)8-6-12-2-3-13-8/h2-3,6-7H,4-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVTYXLTFLZYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CSC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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